N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety, linked via an amino group to a phenyl ring, which is further functionalized with a benzodioxole carboxamide group. The benzodioxole moiety may enhance metabolic stability or influence lipophilicity, while the carboxamide group could facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c28-21(14-2-7-17-18(12-14)30-13-29-17)24-16-5-3-15(4-6-16)23-19-8-9-20(26-25-19)27-11-1-10-22-27/h1-12H,13H2,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQGQICILGKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the pyrazole and pyridazine rings: This step often utilizes palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Formation of the benzodioxole carboxamide: This can be synthesized by reacting catechol with chloroformates followed by amidation with the appropriate amine
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Compound A : 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Example 140, )
- Key Features :
- Pyridine core substituted with triazole and chloro groups.
- Trifluoromethylpyrazole carboxamide for enhanced electronegativity and metabolic resistance.
- The trifluoromethyl group may improve membrane permeability compared to the benzodioxole moiety .
Compound B : N-(2-Fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide ()
- Key Features: Imidazopyridazine scaffold with glycoloylamino and fluoro substituents. Dimethylpyrazole carboxamide for steric hindrance.
- Comparison :
Hydrogen Bonding and Crystallographic Behavior
The target compound’s benzodioxole-carboxamide group facilitates extended hydrogen-bonding networks, as observed in similar carboxamide derivatives. Graph set analysis (e.g., D (donor) and A (acceptor) patterns) reveals a propensity for R₂²(8) motifs, common in carboxamide-containing crystals . In contrast, Compound A’s trifluoromethyl group disrupts hydrogen bonding, favoring van der Waals interactions instead.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Scaffold | Pyridazine | Pyridine | Imidazopyridazine |
| Key Substituents | Benzodioxole, Pyrazole | Triazole, Trifluoromethyl | Fluoro, Glycoloylamino |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
| Metabolic Stability | High (benzodioxole) | Moderate (trifluoromethyl) | Low (glycoloylamino) |
Notes:
- Compound B’s glycoloylamino group may increase metabolic liability due to susceptibility to esterase cleavage .
Biological Activity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Core Structure : The compound has a benzodioxole core which is known for its diverse biological activities.
- Functional Groups : The presence of a pyrazole and pyridazine moiety suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many derivatives of pyrazole and pyridazine are known to inhibit specific enzymes involved in cancer progression. For instance, inhibitors targeting fibroblast growth factor receptors (FGFRs) have shown promise in treating various cancers.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds related to this compound. For example:
- A study on related pyrazole derivatives showed significant inhibition of cell proliferation in lung and gastric cancer cell lines with IC50 values ranging from 19 to 73 nM against various FGFR mutants .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been evaluated through various assays:
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | P. mirabilis | 20 |
These results indicate that modifications in the structure can lead to enhanced antimicrobial properties, which may also apply to the compound .
Case Study 1: FGFR Inhibition
In a study investigating FGFR inhibitors, a related pyrazole derivative exhibited nanomolar activity against FGFRs, demonstrating its potential as a therapeutic agent for cancers characterized by aberrant FGFR signaling. The study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target receptors .
Case Study 2: Antimicrobial Screening
Another study synthesized a series of pyrazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly improved efficacy against resistant strains, suggesting that similar modifications could enhance the biological activity of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
